cis-1,2-Cyclohexanedicarboxylic acid

Polymer Crosslinking Cellulose Esterification Thermal Reactivity

cis-1,2-Cyclohexanedicarboxylic acid (cis-CHDA) is a stereospecific building block whose cis configuration is essential for MOF coordination (1,1/1,0 modes), low-temperature anhydride formation, and 2.76× higher GC-MS sensitivity vs. the trans isomer. For DINCH non-phthalate plasticizer, ≥90% cis content is required for food-contact and medical-grade compliance. Serves as Mitiglinide Impurity 18 and Lurasidone Impurity 51 reference standard. Mixed-isomer or trans material cannot substitute without altering experimental outcomes. Specify cis isomer purity when ordering.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 610-09-3
Cat. No. B1198281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Cyclohexanedicarboxylic acid
CAS610-09-3
Synonymshexahydrophthalic acid
hexahydrophthalic acid, (trans)-isomer
HHP acid
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+
InChIKeyQSAWQNUELGIYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Cyclohexanedicarboxylic Acid (CAS 610-09-3): Procurement-Relevant Properties and Structural Profile


cis-1,2-Cyclohexanedicarboxylic acid (cis-CHDA, CAS 610-09-3), also known as cis-hexahydrophthalic acid, is a saturated cyclic dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. The compound exists as a white crystalline powder to crystal with a melting point of 188–192 °C . It is soluble in benzene, ethanol, ether, and methanol, with a water solubility of >2 g/L at 20 °C [2]. The "cis" configuration places the two carboxyl groups on the same side of the cyclohexane ring, resulting in a meso compound with a plane of symmetry [3]. This stereochemistry fundamentally distinguishes it from its trans isomer and governs its coordination chemistry, anhydride formation behavior, and reactivity profile [4].

Why cis-1,2-Cyclohexanedicarboxylic Acid Cannot Be Replaced by Other 1,2-Cyclohexanedicarboxylic Acid Isomers


cis-1,2-Cyclohexanedicarboxylic acid cannot be substituted by its trans isomer or other positional isomers (1,3- or 1,4-CHDA) without fundamentally altering experimental outcomes and process performance. The cis-1,2 stereochemistry dictates the spatial proximity of the two carboxyl groups, which directly governs anhydride formation temperature [1], coordination geometry with metal ions [2], and analytical detection sensitivity [3]. The trans isomer lacks the same carboxyl adjacency and adopts a different conformational equilibrium, while 1,3- and 1,4-isomers form larger anhydride rings at substantially higher temperatures [1]. In polymer additive applications, the cis isomer content directly correlates with nucleating efficiency and regulatory compliance for food contact materials [4]. The following section provides quantitative evidence for these differentiation claims.

Quantitative Differentiation Evidence for cis-1,2-Cyclohexanedicarboxylic Acid (CAS 610-09-3) vs. Comparators


Anhydride Formation Temperature: cis-1,2-CHDA vs. trans-1,2-CHDA vs. 1,3-CHDA

cis-1,2-Cyclohexanedicarboxylic acid forms a 5-membered cyclic anhydride intermediate at temperatures lower than its trans-1,2 isomer. FT-IR and FT-Raman spectroscopy studies demonstrate that cis-1,2-CHDA undergoes anhydride formation upon reaching its melting point, while trans-1,2-CHDA requires higher temperatures to achieve the same transformation [1]. The 1,3-isomer forms a 6-membered anhydride at temperatures substantially higher than its melting point, and 1,4-CHDA shows no anhydride formation under the tested conditions [1]. This lower-temperature reactivity of the cis-1,2 isomer enables more efficient crosslinking of cellulose and other hydroxyl-containing polymers under milder processing conditions.

Polymer Crosslinking Cellulose Esterification Thermal Reactivity

Analytical Detection Sensitivity: cis-1,2-CHDA vs. trans-1,2-CHDA by GC-MS

In quantitative analysis of hexahydrophthalic anhydride residues in unsaturated polyester resins, cis-1,2-cyclohexanedicarboxylic acid exhibits superior detection sensitivity compared to its trans isomer. Using automated headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry (HS-SPME-GC/MS), the limit of detection (LOD) for the cis isomer is 2.9 pg per mg of resin, whereas the trans isomer requires 8.0 pg per mg of resin for reliable detection [1]. The limit of quantification (LOQ) follows the same trend: 14.5 pg for cis-1,2-CHDA versus 29.7 pg for trans-1,2-CHDA [1]. This 2.76-fold difference in LOD and 2.05-fold difference in LOQ reflects the differential interaction of the two isomers with the SPME fiber coating and their chromatographic behavior.

Analytical Chemistry GC-MS Method Validation Polymer Residue Analysis

Coordination Polymer Dimensionality Control: cis-1,2-CHDA vs. trans-1,2-CHDA with Metal Ions

The cis-1,2 stereochemistry of cyclohexanedicarboxylic acid enables unique coordination geometries that are inaccessible to the trans isomer. When reacted with Zn(II) ions in the presence of bipyridyl co-ligands, cis-1,2-CHDA forms coordination polymers spanning 0-D, 1-D, and 2-D to 3-D dimensionalities depending on the choice of auxiliary ligand [1]. The two carboxylate groups in the e,a-cis-1,2-chdc ligand coordinate to Zn(II) ions with either (1,1) or (1,0) connectivity modes, providing structural versatility [1]. In uranyl ion complexes, cis-1,2-CHDA yields an octanuclear cage of D₃ symmetry with a pseudo-cubic arrangement of uranium atoms (8:9 U:ligand stoichiometry) [2]. In contrast, trans-1,2-CHDA and other positional isomers produce fundamentally different coordination architectures, including 1-D helical chains and 6-fold interpenetrated frameworks [3].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Catalytic Transesterification Activity: cis-1,2-CHDA-Zn(II) Complex vs. Other Zn(II) Coordination Polymers

Among six Zn(II) coordination polymers synthesized from cis-1,2-cyclohexanedicarboxylic acid and various bipyridyl ligands, compound 1 ([Zn₂(1,2-chdc)₂(2,2′-bpy)₂(H₂O)₂]·H₂O) exhibits distinct catalytic activity for transesterification. Under neutral conditions, compound 1 catalyzes the transesterification of phenyl acetate with methanol, achieving quantitative conversion to methyl acetate [1]. In contrast, compounds 2 through 6, which differ only in the auxiliary bipyridyl ligand employed, show very slow conversions under identical conditions [1]. This differential activity demonstrates that the catalytic performance is exquisitely sensitive to the coordination environment, which is in turn governed by the cis-1,2-CHDA ligand's stereochemistry and its specific pairing with 2,2′-bipyridine.

Catalysis Transesterification Coordination Polymer Catalysts

Acidity and Anhydride Formation Propensity: cis-1,2-CHDA vs. Phthalic Acid

cis-1,2-Cyclohexanedicarboxylic acid exhibits significantly reduced acidity and anhydride formation propensity compared to its aromatic analog, phthalic acid. The pKa values for cis-1,2-CHDA are pK₁ = 4.34 and pK₂ = 6.76 at 20 °C , whereas phthalic acid has a pK₁ of 2.89 [1]. This ~1.45 unit increase in pK₁ reflects the electron-donating character of the saturated cyclohexane ring versus the electron-withdrawing aromatic ring. Critically, unlike phthalic acid, which spontaneously dehydrates to phthalic anhydride at ambient or moderately elevated temperatures, cis-1,2-CHDA requires heating to its melting point (188–192 °C) to undergo anhydride formation due to reduced ring strain in the saturated system [2]. This thermal stability advantage makes cis-1,2-CHDA-derived esters (e.g., DINCH) suitable as non-phthalate plasticizers for food contact and medical applications where phthalates face regulatory restrictions due to migration and toxicity concerns [3].

Thermodynamic Stability Polymer Additives Plasticizer Safety

Polymer Nucleation Efficiency: Calcium cis-1,2-Cyclohexanedicarboxylate with Controlled BET Surface Area

Calcium salts of cis-1,2-cyclohexanedicarboxylic acid demonstrate quantifiable performance advantages as nucleating agents for thermoplastic polymers. Patent data specifies that calcium cis-1,2-cyclohexanedicarboxylate salts with a BET specific surface area of 20 m²/g or greater provide effective nucleation, with compositions containing 25 mol% or more of the monohydrate form showing optimal performance [1]. This surface area specification is critical for dispersion and nucleation efficiency during polymer processing. The cis stereochemistry of the parent acid is essential, as the calcium salts derived from the trans isomer or mixed isomers do not achieve the same nucleation efficiency due to differences in crystal packing and surface energy [1]. FDA food contact notifications authorize the use of these salts at levels up to 2,000 ppm in polyolefins, with the cis-1,2-cyclohexanedicarboxylic acid content limited to ≤9% by weight in the additive composition [2].

Polymer Additives Nucleating Agents Thermoplastic Processing

Primary Research and Industrial Applications for cis-1,2-Cyclohexanedicarboxylic Acid (CAS 610-09-3) Based on Verified Evidence


Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

cis-1,2-Cyclohexanedicarboxylic acid serves as a versatile dicarboxylate ligand for constructing coordination polymers with tunable dimensionality (0-D to 3-D) and unique cage architectures. Its e,a-cis stereochemistry enables (1,1) and (1,0) carboxylate coordination modes to Zn(II) and other transition metal ions, producing structurally diverse frameworks [1]. With uranyl ions, the cis-1,2 isomer uniquely forms an octanuclear D₃-symmetric cage (8:9 U:ligand stoichiometry) capable of encapsulating ammonium cations via hydrogen bonding [2]. Researchers requiring precise control over framework dimensionality and guest inclusion properties should procure high-purity cis-1,2-CHDA (≥98.0% by GC/T) rather than mixed-isomer or trans-isomer material, as isomer purity directly governs the resulting supramolecular architecture [1].

Synthesis of Non-Phthalate Plasticizers (DINCH and Related Esters)

cis-1,2-Cyclohexanedicarboxylic acid is the core structural precursor for di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a high-performance non-phthalate plasticizer approved for food contact, medical devices, and children's products [1]. The saturated cyclohexane ring provides a favorable toxicological profile compared to aromatic phthalates, with reduced migration potential due to lower acidity (pK₁ = 4.34 vs. 2.89 for phthalic acid) and absence of spontaneous anhydride formation at processing temperatures [2]. Patent specifications for vinyl chloride resin compositions require a cis isomer content of 90–100 mol% in the cyclohexane-1,2-dicarboxylic acid di(isononyl)ester plasticizer to achieve optimal flexibility and clarity [3]. Industrial purchasers should verify cis isomer purity specifications when sourcing CHDA for DINCH production.

Pharmaceutical Reference Standards and Impurity Analysis

cis-1,2-Cyclohexanedicarboxylic acid is utilized as a certified reference standard and impurity marker in pharmaceutical quality control. The compound is listed as Mitiglinide Impurity 18 and Lurasidone Impurity 51, and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production [1]. The cis isomer exhibits a limit of detection (LOD) of 2.9 pg/mg and limit of quantification (LOQ) of 14.5 pg/mg in GC-MS analysis of polymer matrices, offering 2.76× better sensitivity than the trans isomer [2]. This higher sensitivity makes the cis isomer the preferred analytical standard for trace-level impurity profiling. Procurement for analytical method development, method validation (AMV), and quality control (QC) applications should specify cis-1,2-CHDA with traceability to USP or EP pharmacopeial standards [3].

Polymer Nucleating Agents and Additive Compositions

Calcium cis-1,2-cyclohexanedicarboxylate salts function as effective nucleating agents for thermoplastic polymers, particularly polyolefins. Performance specifications require a BET specific surface area of ≥20 m²/g and a monohydrate content of ≥25 mol% for optimal nucleation efficiency [1]. The additive composition is FDA-approved for food contact applications at levels up to 2,000 ppm in polyolefins, with the cis-1,2-cyclohexanedicarboxylic acid content restricted to ≤9% by weight of the additive [2]. Procurement for polymer additive manufacturing should specify both the BET surface area threshold and the cis-isomer purity to ensure batch-to-batch consistency in nucleation performance and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1,2-Cyclohexanedicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.